![molecular formula C15H18N6O2 B4446431 7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4446431.png)
7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
Scientific Research Applications
Anticancer Properties
AKOS005186320 has shown promise in inhibiting cancer cell growth. Researchers have explored its potential as an antineoplastic agent, particularly in certain types of solid tumors. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis, making it an interesting candidate for further investigation in cancer therapy .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. It may suppress the production of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These properties could be valuable in managing inflammatory conditions such as arthritis and autoimmune diseases .
Antiviral Potential
Researchers have explored AKOS005186320’s antiviral activity against certain viruses. It may interfere with viral replication or entry into host cells. While more studies are needed, this compound could contribute to the development of novel antiviral drugs .
Neuroprotective Effects
Preliminary studies suggest that AKOS005186320 may protect neurons from oxidative stress and neurodegenerative processes. Its antioxidant properties could be relevant in conditions like Alzheimer’s disease and Parkinson’s disease .
Metabolic Disorders
The compound’s impact on metabolic pathways has drawn interest. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. Researchers are exploring its role in managing diabetes and obesity .
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-6-7-20-11-12(18(4)15(23)19(5)13(11)22)16-14(20)21-10(3)8-9(2)17-21/h6,8H,1,7H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRWKRGGAGKQQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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